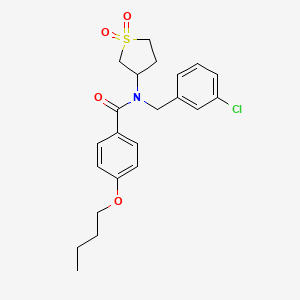![molecular formula C18H18N6OS B11584831 1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B11584831.png)
1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of methoxyphenyl and quinazolinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea typically involves the reaction of 3-methoxyaniline with 4-methylquinazoline-2-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
1-(3-メトキシフェニル)-3-[N-(4-メチルキナゾリン-2-イル)カルバミミドイル]チオ尿素は、さまざまな化学反応を起こす可能性があり、その中には以下のようなものがあります。
酸化: チオ尿素基は酸化されてスルホキシドまたはスルホンを形成できます。
還元: この化合物は、対応するアミンを形成するように還元することができます。
置換: メトキシ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: リチウムアルミニウムハイドライド (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン化物、アミン、チオールなどの求核剤は、塩基性または酸性条件下で使用できます。
生成される主要な生成物
酸化: スルホキシドまたはスルホン。
還元: 対応するアミン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究の用途
化学: 配位化学におけるリガンドとして、またはより複雑な分子の構成要素として。
生物学: 酵素阻害剤または受容体モジュレーターとしての潜在的な用途。
医学: 特に特定の生物学的経路を標的にする、創薬および開発における可能性のある用途。
工業: 先端材料の合成における用途、または化学反応の触媒としての用途。
科学的研究の応用
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or receptor modulator.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用機序
1-(3-メトキシフェニル)-3-[N-(4-メチルキナゾリン-2-イル)カルバミミドイル]チオ尿素の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、イオンチャネルなどの分子標的に作用する可能性があります。キナゾリン基は、特定のタンパク質キナーゼに結合することが知られており、その活性を阻害し、細胞シグナル伝達経路に影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
1-(3-メトキシフェニル)-3-[N-(4-キナゾリン-2-イル)カルバミミドイル]チオ尿素: キナゾリン環にメチル基がありません。
1-(3-メトキシフェニル)-3-[N-(4-メチルキナゾリン-2-イル)カルバミミドイル]尿素: チオ尿素基の代わりに尿素基を含んでいます。
独自性
1-(3-メトキシフェニル)-3-[N-(4-メチルキナゾリン-2-イル)カルバミミドイル]チオ尿素は、メトキシフェニル基とメチルキナゾリン基の両方が存在するため、独自性があります。これらの官能基の組み合わせにより、その用途における活性の向上や選択性の向上につながる可能性があります。
類似化合物との比較
Similar Compounds
1-(3-methoxyphenyl)-3-[N-(4-quinazolin-2-yl)carbamimidoyl]thiourea: Lacks the methyl group on the quinazoline ring.
1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]urea: Contains a urea group instead of a thiourea group.
Uniqueness
1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea is unique due to the presence of both methoxyphenyl and methylquinazolinyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups could result in enhanced activity or selectivity in its applications.
特性
分子式 |
C18H18N6OS |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H18N6OS/c1-11-14-8-3-4-9-15(14)22-17(20-11)23-16(19)24-18(26)21-12-6-5-7-13(10-12)25-2/h3-10H,1-2H3,(H4,19,20,21,22,23,24,26) |
InChIキー |
HCLMAFNRQPENFV-UHFFFAOYSA-N |
異性体SMILES |
CC1=NC(=NC2=CC=CC=C12)N/C(=N/C(=S)NC3=CC(=CC=C3)OC)/N |
正規SMILES |
CC1=NC(=NC2=CC=CC=C12)NC(=NC(=S)NC3=CC(=CC=C3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B11584752.png)

![5-Acetyl-2-amino-4-(2,4-dichlorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B11584761.png)
![N-(4-chlorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11584767.png)
![Ethyl [(6-nitroquinolin-8-yl)oxy]acetate](/img/structure/B11584779.png)
![N-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11584783.png)
![{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11584797.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11584801.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11584807.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N'-(4-nitrophenyl)ethane-1,2-diamine](/img/structure/B11584809.png)
![1-(heptan-2-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridine-3,6-diol](/img/structure/B11584815.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584819.png)
![2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B11584827.png)
![2-(3-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11584847.png)
